(2E)-3-(2-Ethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one
Overview
Description
(2E)-3-(2-Ethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of an ethoxy group on one phenyl ring and a nitro group on the other, making it a unique derivative of chalcone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-Ethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-ethoxybenzaldehyde and 3-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-Ethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in the presence of appropriate catalysts or under basic conditions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted chalcones depending on the nucleophile used.
Scientific Research Applications
(2E)-3-(2-Ethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying chalcone reactivity.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals due to its unique structural properties.
Mechanism of Action
The mechanism of action of (2E)-3-(2-Ethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway. The compound’s antimicrobial activity could be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(2-Methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one: Similar structure but with a methoxy group instead of an ethoxy group.
(2E)-3-(2-Hydroxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one: Contains a hydroxy group instead of an ethoxy group.
(2E)-3-(2-Ethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one: Nitro group positioned differently on the phenyl ring.
Uniqueness
(2E)-3-(2-Ethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one is unique due to the specific positioning of the ethoxy and nitro groups, which can influence its reactivity and biological activity. The presence of the ethoxy group may enhance its solubility and interaction with biological targets compared to similar compounds with different substituents.
Properties
IUPAC Name |
(E)-3-(2-ethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-2-22-17-9-4-3-6-13(17)10-11-16(19)14-7-5-8-15(12-14)18(20)21/h3-12H,2H2,1H3/b11-10+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOKYABWMUWQOO-ZHACJKMWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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